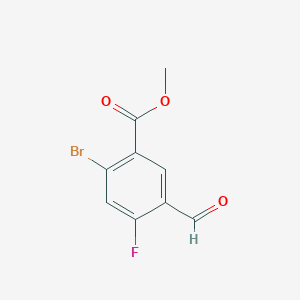

Methyl 2-bromo-4-fluoro-5-formylbenzoate

説明

Methyl 2-bromo-4-fluoro-5-formylbenzoate is a halogenated aromatic ester with the molecular formula C₉H₆BrFO₃ and a molecular weight of 277.05 g/mol. Its structure features a benzoate ester backbone substituted with bromine (position 2), fluorine (position 4), and a formyl group (position 5). This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its reactive functional groups. The bromine and fluorine atoms enhance electrophilic substitution reactivity, while the formyl group enables further derivatization, such as condensation reactions to form imines or hydrazones.

特性

IUPAC Name |

methyl 2-bromo-4-fluoro-5-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO3/c1-14-9(13)6-2-5(4-12)8(11)3-7(6)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBCLEZLSOXETP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)C=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-fluoro-5-formylbenzoate typically involves the bromination and fluorination of a benzoic acid derivative, followed by formylation. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective halogens into the aromatic ring. The formyl group is then introduced via a formylation reaction, often using formylating agents like formic acid or its derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions: Methyl 2-bromo-4-fluoro-5-formylbenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products:

Substitution Products: Various substituted benzoates depending on the nucleophile used.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Coupling Products: Biaryl compounds.

科学的研究の応用

Chemistry: Methyl 2-bromo-4-fluoro-5-formylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

作用機序

The mechanism of action of Methyl 2-bromo-4-fluoro-5-formylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine or fluorine atoms are replaced by nucleophiles. In oxidation and reduction reactions, the formyl group is transformed into other functional groups. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which make the aromatic ring more susceptible to nucleophilic attack .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with Methyl 2-bromo-4-fluoro-5-formylbenzoate, differing in substituent positions or functional groups:

Table 1: Key Structural Comparisons

| Compound Name | Molecular Formula | Substituent Positions (Benzoate Backbone) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 2-bromo-4-fluoro-5-formylbenzoate | C₉H₆BrFO₃ | 2-Br, 4-F, 5-CHO | Bromo, Fluoro, Formyl, Ester | 277.05 |

| Methyl 4-bromo-3-formamidobenzoate [Ref: 6] | C₉H₈BrNO₃ | 4-Br, 3-NHCHO | Bromo, Formamide, Ester | 279.9/281.9 (M+23) |

| Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate [Ref: 7] | C₁₅H₁₃BrFNO₄S | 2-Br, 5-F, 4-SO₂NH(4-MeC₆H₄) | Bromo, Fluoro, Sulfonamido, Ester | 402.2 |

| Sandaracopimaric acid methyl ester [Ref: 3] | C₂₁H₃₂O₂ | Diterpene backbone | Methyl ester of diterpenoic acid | 316.48 |

Key Observations :

Substituent Positioning : Methyl 2-bromo-4-fluoro-5-formylbenzoate uniquely combines bromine and fluorine at ortho and para positions relative to the ester group, creating steric and electronic effects distinct from analogs like Methyl 4-bromo-3-formamidobenzoate (bromine at para, formamide at meta) .

Molecular Weight and Complexity : The sulfonamido derivative (MW 402.2) is significantly bulkier than the target compound, impacting solubility and pharmacokinetic properties in drug design .

Electrophilic Reactivity :

- The electron-withdrawing effects of bromine and fluorine in Methyl 2-bromo-4-fluoro-5-formylbenzoate deactivate the aromatic ring toward electrophilic substitution but direct incoming electrophiles to the less hindered positions (e.g., position 3 or 6). This contrasts with Methyl 4-bromo-3-formamidobenzoate, where the formamide group at position 3 provides resonance stabilization, further altering regioselectivity .

Stability :

- Methyl esters like sandaracopimaric acid methyl ester () exhibit higher hydrolytic stability in natural resin matrices due to their diterpene backbone, whereas synthetic benzoates (e.g., the target compound) are more prone to hydrolysis under acidic or basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。